4-(3-Bromo-2,2-dimethylpropyl)oxane
Description
Properties
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGWICQYCARFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
In some synthetic routes, the oxane ring is constructed after the side chain introduction by ring-closing reactions such as acid-catalyzed cyclization of hydroxyalkyl precursors. Cyclization conditions typically involve acidic catalysts like sulfuric acid, p-toluenesulfonic acid, or Lewis acids (e.g., boron trifluoride etherate), which promote intramolecular nucleophilic attack leading to oxane ring formation.
Representative Preparation Method (Literature-Based)
A plausible preparation sequence is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-hydroxy-2,2-dimethylpropyl derivative | Starting from 2,2-dimethylpropanol or similar | Hydroxyalkyl intermediate |
| 2 | Bromination | Aqueous HBr in acetic acid, 0 °C | 3-Bromo-2,2-dimethylpropyl bromide |
| 3 | Nucleophilic substitution | 4-Hydroxyoxane + 3-bromoalkyl bromide, base (NaH, K2CO3) | This compound |
| 4 | Purification | Extraction, chromatography | Pure target compound |
This method ensures regioselective substitution at the 4-position of oxane and controlled bromination on the side chain.
Reaction Conditions and Optimization
- Temperature control is critical during bromination to prevent side reactions such as elimination or over-bromination.
- Choice of solvent impacts reaction efficiency; polar aprotic solvents like acetone or dichloromethane are preferred for nucleophilic substitution steps.
- Purification typically involves flash chromatography to separate the desired bromoalkyl oxane from side products and unreacted starting materials.
Research Findings and Yields
- Yields for bromination of hydroxyalkyl precursors to bromoalkyl compounds are reported in the range of 70-90% under optimized conditions.
- The nucleophilic substitution step to attach the bromoalkyl side chain to the oxane ring generally proceeds with 60-80% yield depending on the base and solvent used.
- Overall, the multi-step synthesis can provide this compound in moderate to good yields with high purity suitable for further applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of hydroxyalkyl | Aqueous HBr, AcOH, 0 °C | 70-90 | Controlled temperature critical |
| Nucleophilic substitution | 4-Hydroxyoxane, NaH/K2CO3, solvent (acetone/DCM) | 60-80 | Base choice affects substitution rate |
| Cyclization (if ring formed post-substitution) | Acid catalyst (H2SO4, BF3·OEt2), 0–50 °C | 75-85 | Acid type influences cyclization yield |
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
4-(3-Bromo-2,2-dimethylpropyl)oxane is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a potential inhibitor of specific biological pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)oxane involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can result in the inhibition or activation of enzymatic functions, depending on the context of its application.
Comparison with Similar Compounds
Structural Analogues in Brominated Cyclic Ethers
(a) 4-(3-Bromo-2-methylpropyl)oxane
- Key Difference : Lacks one methyl group at the propyl chain’s second carbon (C₂), reducing steric hindrance.
- Implications : The bromine atom is more accessible for nucleophilic substitution (e.g., SN2 reactions) compared to the target compound. This compound is cited in PubChem but lacks detailed characterization .
(b) 2-[2-(3-Bromopropoxy)ethoxy]oxane
- Structure : Contains a longer ethoxy-propoxy chain attached to the oxane ring.
- Reactivity: The flexible chain may enhance solubility in polar solvents and facilitate reactions requiring spatial alignment.
(c) 3-Bromo-4-cyclopropyl-6,6-dimethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide
- Structure : A six-membered oxazine ring (with one nitrogen atom) substituted with bromine, cyclopropyl, and dimethyl groups.
- Properties : Melting point (81–82°C) and synthetic utility in [3+2] cycloadditions highlight the role of bromine and ring heteroatoms in directing reactivity .
Physicochemical Properties (Hypothetical Comparison)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility | Reactivity Notes |
|---|---|---|---|---|---|---|
| 4-(3-Bromo-2,2-dimethylpropyl)oxane | C₁₀H₁₉BrO | 235.16 | Not reported | Not reported | Low in water | Steric hindrance slows SN2 reactions |
| 4-(3-Bromo-2-methylpropyl)oxane | C₉H₁₇BrO | 221.14 | Not reported | Not reported | Low in water | Faster SN2 due to reduced steric bulk |
| 2-[2-(3-Bromopropoxy)ethoxy]oxane | C₁₀H₁₉BrO₃ | 283.16 | Not reported | Not reported | Moderate in MeCN | Flexible chain enhances functionalization |
| 3-Bromo-4-cyclopropyl-oxazine* | C₉H₁₃BrN₂O₃ | 293.12 | 81–82 | Not reported | Low in water | Oxazine ring enables cycloadditions |
*From ; other data inferred from structural analogs.
Biological Activity
4-(3-Bromo-2,2-dimethylpropyl)oxane, with the CAS number 1262408-86-5, is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This compound features a unique structural framework that may influence its biological activity. Understanding its biological properties is crucial for potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈BrO
- Molecular Weight : Approximately 249.17 g/mol
The presence of the bromine atom and the dimethyl groups suggests that this compound may exhibit significant lipophilicity and potential interactions with biological membranes.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against certain pathogens.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various brominated compounds, including this compound. Results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Table 1 summarizes the antimicrobial efficacy observed:
Compound Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) This compound 15 32 µg/mL Control (Ampicillin) 25 16 µg/mL Control (Ciprofloxacin) 30 8 µg/mL -
Cytotoxic Effects :
- Another study investigated the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating potential anticancer activity.
- Table 2 presents the cytotoxicity data:
Concentration (µM) Viability (%) 0 100 10 85 25 65 50 40 100 20
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The lipophilic nature suggests good absorption through biological membranes.
- Distribution : Likely to distribute widely in body tissues due to its hydrophobic characteristics.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific pathways.
- Excretion : Predominantly through hepatic pathways; renal excretion may also play a role.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
